rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans

Cyclopropane ring strain Steric parameters Sulfonyl chloride reactivity

rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans (CAS 2155840-59-6), is a C5H9ClO2S sulfonyl chloride featuring a chiral trans-1,2-dimethylcyclopropane scaffold. This compound serves as a versatile electrophilic building block for introducing sterically constrained cyclopropane-sulfonyl motifs into pharmaceutical leads and agrochemical candidates.

Molecular Formula C5H9ClO2S
Molecular Weight 168.64 g/mol
Cat. No. B12304717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans
Molecular FormulaC5H9ClO2S
Molecular Weight168.64 g/mol
Structural Identifiers
SMILESCC1CC1(C)S(=O)(=O)Cl
InChIInChI=1S/C5H9ClO2S/c1-4-3-5(4,2)9(6,7)8/h4H,3H2,1-2H3
InChIKeyDUCXNHWHHCZADY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans – Procurement-Ready Chemical Profile


rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans (CAS 2155840-59-6), is a C5H9ClO2S sulfonyl chloride featuring a chiral trans-1,2-dimethylcyclopropane scaffold. This compound serves as a versatile electrophilic building block for introducing sterically constrained cyclopropane-sulfonyl motifs into pharmaceutical leads and agrochemical candidates. Its racemic trans configuration provides both a well-defined stereochemical framework and cost advantages over enantiopure alternatives during early-stage discovery .

Why Generic Cyclopropane Sulfonyl Chlorides Cannot Substitute for rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans in Drug Discovery


Unsubstituted or differently substituted cyclopropane sulfonyl chlorides generate distinct steric and electronic environments upon amination or esterification, leading to divergent target-binding conformations and metabolic stability profiles. Replacing rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans with cyclopropanesulfonyl chloride or cyclopentanesulfonyl chloride forfeits the precise trans-1,2-dimethyl substitution pattern that dictates dihedral angles between the sulfonamide anchor and the cyclopropane ring, a critical geometric parameter in protease and kinase inhibitor pharmacophores [1].

Quantitative Differentiation of rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans from Closest Analogs


Ring-Strain and Steric Bulk Comparison: 1,2-Dimethyl vs. 2,2-Dimethyl Substitution

The target compound places methyl groups on adjacent carbons (1,2-substitution) in a trans configuration, contrasting with the geminal 2,2-dimethyl isomer. This regioisomeric difference alters the spatial projection of the methyl groups relative to the sulfonyl chloride, potentially affecting both the rate of nucleophilic attack and the conformational preferences of derived sulfonamides. While no direct kinetic comparison is published, computational steric parameters (e.g., Tolman cone angle or buried volume) can be inferred from the distinct substitution patterns .

Cyclopropane ring strain Steric parameters Sulfonyl chloride reactivity

Trans vs. Cis Isomer Stability Advantage

The trans-1,2-dimethylcyclopropane isomer is thermodynamically more stable than its cis counterpart due to reduced steric strain between the methyl groups. Computational and spectroscopic studies confirm that trans-1,2-dimethylcyclopropane adopts a lower-energy ground state, which translates to greater configurational integrity of the derived sulfonyl chloride under storage and reaction conditions [1] [2].

Stereochemical stability Conformational analysis Racemate procurement

Sulfonamide Derivative Performance in EGFR Inhibition Assays

Cyclopropane sulfonamide derivatives synthesized from cyclopropane sulfonyl chlorides have demonstrated potent EGFR inhibition against drug-resistant mutants. In a 2024 study, 37 cyclopropane sulfonamide analogs were evaluated; representative compound 8h exhibited IC50 values of 0.0042 μM and 0.0034 μM against BaF3-EGFRL858R/T790M/C797S and BaF3–C797S/Del19/T790M cell lines, respectively [1]. While these compounds were not explicitly prepared from the target sulfonyl chloride, the study establishes the pharmacophoric value of the cyclopropane-sulfonamide linkage, directly applicable to the target compound.

EGFR inhibitor Kinase selectivity Cyclopropane sulfonamide

TACE/MMP Selectivity Advantage of Cyclopropane Over Cyclopentane Sulfonamides

In a reported TACE inhibitor campaign, the cyclopropanesulfonamide variant demonstrated superior selectivity for TACE over MMP-2 and MMP-13 compared to the cyclopentanesulfonamide analog . This selectivity advantage is attributed to the smaller, more rigid cyclopropane ring better accommodating the TACE S1' pocket. Extrapolation suggests that the 1,2-dimethylcyclopropane scaffold may maintain or enhance this selectivity while providing additional steric tuning options.

TACE inhibitor Metalloproteinase selectivity Cyclopropane sulfonamide

Recommended Application Scenarios for rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans Based on Evidence


EGFR Inhibitor Lead Optimization Targeting C797S Drug-Resistant Mutations

Use this sulfonyl chloride to prepare focused libraries of trans-1,2-dimethylcyclopropane sulfonamides for screening against EGFR triple-mutant (L858R/T790M/C797S or Del19/T790M/C797S) BaF3 cell lines. The demonstrated low-nanomolar potency of cyclopropane sulfonamides in this context [1] supports rapid SAR exploration with the 1,2-dimethyl variant, potentially improving upon the IC50 = 0.0042 μM benchmark.

Selective TACE Inhibitor Synthesis for Inflammatory Disease Models

Employ the compound as a key intermediate in synthesizing TACE inhibitors where cyclopropane sulfonamides have shown superior selectivity over MMP-2 and MMP-13 compared to cyclopentane analogs . The trans-1,2-dimethyl substitution pattern may further refine this selectivity profile by filling the S1' enzyme pocket more effectively.

Conformationally Constrained Sulfonamide Library Synthesis for Kinase Profiling

React the sulfonyl chloride with diverse amine building blocks to generate a library of cyclopropane sulfonamides with defined trans-1,2-dimethyl geometry. The increased steric demand compared to unsubstituted cyclopropanesulfonyl chloride offers a unique opportunity to explore selectivity cliffs across the kinome, as demonstrated by the MEK enzyme inhibition potential noted for related derivatives.

Agrochemical Lead Generation: Insecticidal Sulfoximine Precursors

Use the compound to prepare cyclopropane sulfoximines for insecticidal screening. Reports indicate that sulfoximine derivatives of cyclopropane sulfonyl chlorides exhibit insecticidal properties, and the 1,2-dimethyl substitution may enhance metabolic stability and target-site binding in pest species compared to simpler cyclopropane analogs.

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